[1-(Trimethylsilyl)cyclopropyl]methanol
Description
[1-(Trimethylsilyl)cyclopropyl]methanol is an organosilicon compound featuring a cyclopropane ring substituted with a hydroxymethyl group and a trimethylsilyl (TMS) moiety. The TMS group, a bulky and electron-donating substituent, confers unique steric and electronic properties to the molecule.
Properties
Molecular Formula |
C7H16OSi |
|---|---|
Molecular Weight |
144.29 g/mol |
IUPAC Name |
(1-trimethylsilylcyclopropyl)methanol |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7(6-8)4-5-7/h8H,4-6H2,1-3H3 |
InChI Key |
KJZWGUUAGQEBTL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trimethylsilyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Cyclopropylmethanol+Trimethylsilyl chlorideBase[1-(Trimethylsilyl)cyclopropyl]methanol
Industrial Production Methods: While specific industrial production methods for [1-(Trimethylsilyl)cyclopropyl]methanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Trimethylsilyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, organometallic reagents.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Various substituted cyclopropylmethanol derivatives.
Scientific Research Applications
Chemistry: [1-(Trimethylsilyl)cyclopropyl]methanol is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its derivatives have been studied for their potential pharmacological properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy in treating various medical conditions.
Industry: In the industrial sector, [1-(Trimethylsilyl)cyclopropyl]methanol is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [1-(Trimethylsilyl)cyclopropyl]methanol involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the cyclopropyl ring can introduce strain and reactivity into the molecule. These interactions can lead to various chemical transformations and biological activities, depending on the specific context of its use .
Comparison with Similar Compounds
Structural and Electronic Effects
The substituent on the cyclopropane ring dictates the compound’s chemical behavior. Key comparisons include:
Table 1: Substituent Effects on Cyclopropane Derivatives
Key Observations:
- TMS Group : The trimethylsilyl group’s steric bulk reduces nucleophilic attack on the cyclopropane ring, enhancing stability. Its electron-donating nature may stabilize adjacent carbocations, influencing reaction pathways (e.g., in acid-catalyzed rearrangements).
- Fluorinated Derivatives : Fluorine’s electronegativity increases polarity and metabolic stability, making such compounds candidates for pharmaceuticals .
- Amino and Sulfanyl Groups: These substituents introduce hydrogen-bonding or nucleophilic sites, enabling interactions with biological targets or participation in coupling reactions .
Table 2: Reactivity Comparison
| Reaction Type | [1-(TMS)cyclopropyl]methanol | (1-Fluoromethyl) Analogs | Methylamino Derivatives |
|---|---|---|---|
| Oxidation | Resistant due to TMS stability | Susceptible to oxidation at CH₂F | Oxidizes to aldehydes/ketones |
| Nucleophilic Substitution | Low reactivity (steric hindrance) | Moderate (polar C-F bond) | High (NHCH₃ as leaving group) |
| Hydrogen Bonding | Minimal (nonpolar TMS) | Moderate (C-F dipole) | High (NHCH₃ group) |
Biological Activity
[1-(Trimethylsilyl)cyclopropyl]methanol (C7H16OSi) is an organosilicon compound featuring a trimethylsilyl group attached to a cyclopropyl ring and a hydroxymethyl group. This unique structure contributes to its potential biological activity and utility in organic synthesis. While specific biological data on this compound is limited, insights can be gleaned from related compounds and structural analogs.
- Molecular Formula : C7H16OSi
- Molecular Weight : 144.291 g/mol
- Structural Features : The presence of the trimethylsilyl group provides protective characteristics for the hydroxyl group, enhancing reactivity in synthetic applications.
Biological Activity Overview
The biological activity of [1-(trimethylsilyl)cyclopropyl]methanol is not extensively documented; however, compounds with similar structures often exhibit significant biological properties. Cyclopropyl-containing compounds are particularly noted for their roles in medicinal chemistry due to their ability to interact with various biological targets effectively.
Similar Compounds and Their Activities
To understand the potential biological implications of [1-(trimethylsilyl)cyclopropyl]methanol, it is useful to examine similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Cyclohexyl[1-(trimethylsilyl)cyclopropyl]methanol | C13H26OSi | Enhanced lipophilicity may improve membrane permeability |
| [(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol | C17H24OSi | Potential anti-cancer properties due to diphenyl groups |
| 1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol | C15H26O | Unique steric properties could influence enzyme interactions |
These compounds illustrate the diversity within cyclopropyl alcohol derivatives and highlight potential therapeutic applications.
While specific studies on [1-(trimethylsilyl)cyclopropyl]methanol are lacking, cyclopropyl-containing compounds generally exhibit their biological effects through:
- Modulation of Enzyme Activity : Many cyclopropyl derivatives act as enzyme inhibitors or activators.
- Membrane Interaction : The lipophilicity of cyclopropane derivatives can facilitate their incorporation into cellular membranes, impacting cellular signaling pathways.
Case Studies and Research Findings
- Cyclopropane Derivatives in Drug Development : Research has shown that cyclopropane rings can enhance the pharmacological profiles of drugs by improving metabolic stability and selectivity towards biological targets. For instance, studies have indicated that cyclopropyl groups can significantly enhance the potency of certain pharmaceuticals by optimizing their interaction with target proteins.
- Synthesis and Application : A study demonstrated the utility of terminal cyclopropylsilyl alcohols in synthetic methodologies, including Prins cyclization. This reaction allows for the formation of complex structures that may possess significant biological activity, suggesting a pathway for further exploration of [1-(trimethylsilyl)cyclopropyl]methanol's potential applications in medicinal chemistry .
- Comparative Analysis with Known Compounds : The behavior of structurally similar compounds has been analyzed to predict possible interactions and activities of [1-(trimethylsilyl)cyclopropyl]methanol. For example, compounds like [(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol have shown promising anti-cancer activities due to their unique structural features that allow for selective targeting of cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
